tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-5-one derivatives, which are structurally similar to the compound , has been reported . The process involves heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH . This leads to cyclization involving the acetyl methyl group and the amide carbonyl moiety .Scientific Research Applications
Synthesis and Chemical Interactions
- Tert-butyl glycinate derivatives have been studied in the context of reactions with 4,6-dichloropyrimidine-5-carbaldehyde, leading to derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. These derivatives offer potential for the development of biologically active compounds, as demonstrated by Zinchenko et al. (2018) (Zinchenko et al., 2018).
Advanced Material Development
- The research by Mi et al. (2018) highlights the use of tert-butyl-containing pyrimidine derivatives in the synthesis of β-iminoenolate difluoroboron complexes. These materials have applications as non-traditional π-gelators and mechanofluorochromic dyes, indicating their potential in soft materials development (Mi et al., 2018).
Pharmaceutical Research
- The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, as investigated by Zhang et al. (2018), has significant implications in the development of small molecule anticancer drugs. This compound serves as a crucial intermediate in the synthesis of these drugs, highlighting its relevance in pharmaceutical research (Zhang et al., 2018).
Crystallography and Molecular Structure
- The work of Dong et al. (1999) on the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate showcases its application in crystallography and the study of molecular structures. This research provides insights into the molecular configuration and symmetry of related compounds (Dong et al., 1999).
Optical and Thermal Properties
- Zarins et al. (2012) explored the synthesis of trityl group-containing luminescent derivatives of 2-tert-butyl-6-methyl-4H-pyran-4-one. These compounds exhibit significant optical properties and thermal stability, making them suitable for applications in organic light-emitting diodes and organic lasers (Zarins et al., 2012).
Properties
IUPAC Name |
tert-butyl 4-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-5-4-9-8(6-16)10(13)15-7-14-9/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSUXXNMVJXCBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718823 | |
Record name | tert-Butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1056934-87-2 | |
Record name | tert-Butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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